

Introduction: The Structural Significance of a Versatile Reagent

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Compound of Interest

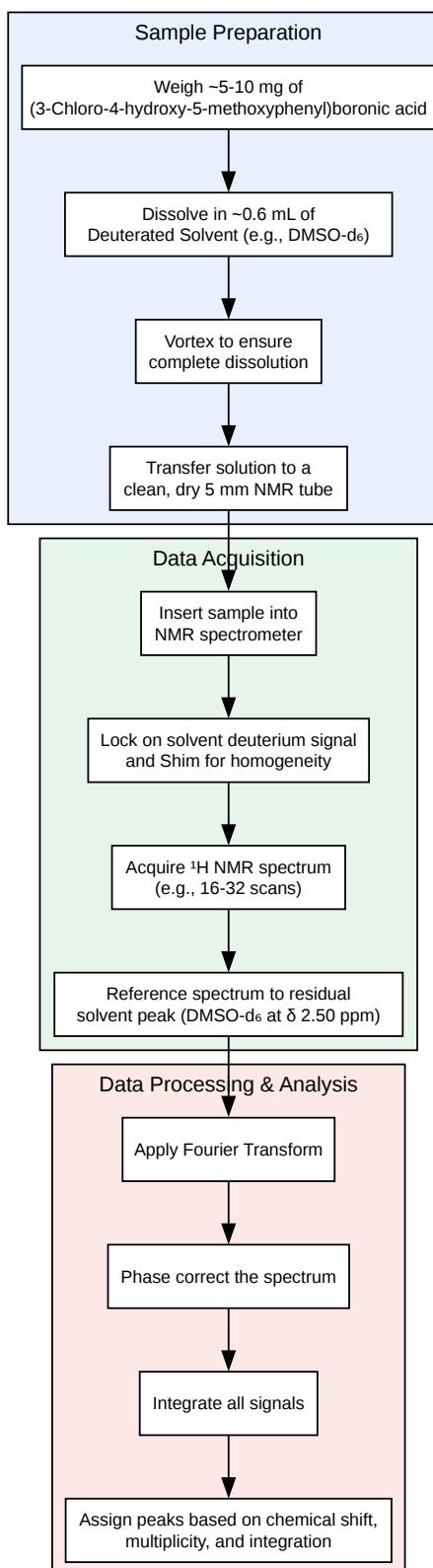
Compound Name:	(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid
Cat. No.:	B1422110

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(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility primarily stems from its function as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures.^[1] Accurate structural verification is paramount to ensure the integrity of subsequent synthetic steps, and ^1H NMR spectroscopy is the primary analytical tool for this purpose. This guide will dissect the ^1H NMR spectrum of this molecule, providing a framework for its unambiguous interpretation.

Molecular Structure and Proton Environments

To interpret the ^1H NMR spectrum, one must first identify all unique proton environments within the molecule. The structure contains five distinct sets of protons, as illustrated below.



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Figure 2: Standard Operating Procedure for ¹H NMR Analysis.

Step-by-Step Methodology

- Solvent Selection: The choice of deuterated solvent is critical. For this molecule, DMSO-d₆ is highly recommended. Its polar nature ensures good solubility, and its hydrogen-bond-accepting character slows the exchange rate of the -OH protons, often allowing them to be observed as distinct, albeit broad, signals. In contrast, solvents like CDCl₃ may lead to faster exchange and loss of these signals.
- Sample Preparation:
 - Accurately weigh 5-10 mg of the boronic acid into a clean vial.
 - Add approximately 0.6 mL of DMSO-d₆.
 - Vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.
 - Transfer the solution into a 5 mm NMR tube.
- Instrumental Setup & Acquisition:
 - The experiment should be performed on a spectrometer with a field strength of at least 300 MHz to ensure adequate resolution of the aromatic region. [2] * After inserting the sample, the instrument's magnetic field is "locked" to the deuterium frequency of the solvent.
 - The magnetic field is then "shimmed" to optimize its homogeneity across the sample volume, which is crucial for achieving sharp, symmetrical peaks.
 - A standard ¹H pulse program is used. Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio.
- Data Processing:
 - The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform.
 - The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

- The baseline should be corrected to be flat.
- The spectrum is referenced. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm.
 - * The signals are integrated to determine the relative ratio of protons contributing to each peak.

Spectral Analysis: Decoding the Data

A representative ¹H NMR spectrum of **(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid** in DMSO-d₆ would exhibit the following key features, confirming the predicted structure.

- Aromatic Region (δ 6.5-8.0 ppm): Two distinct signals, each integrating to 1H, will be present. [3] * The downfield signal (e.g., ~δ 7.3 ppm) is assigned to H-2. Its position is dictated by the deshielding influence of the adjacent boronic acid group. It appears as a doublet with J ≈ 2.5 Hz.
- The upfield signal (e.g., ~δ 6.9 ppm) is assigned to H-6. It is shifted upfield due to the powerful shielding effect of the ortho methoxy group. It also appears as a doublet with J ≈ 2.5 Hz, confirming the meta relationship to H-2.
- Methoxy Signal (δ ~3.9 ppm): A sharp singlet integrating to 3H is the unmistakable signature of the -OCH₃ group.
- Exchangeable Protons:
 - A broad singlet, often observed between δ 8.0-9.5 ppm in DMSO-d₆, corresponds to the phenolic -OH proton. Its downfield shift is characteristic of phenols in this solvent.
 - Another broad signal, potentially overlapping with other peaks or the water resonance, can be attributed to the two -B(OH)₂ protons. Shaking the sample with a drop of D₂O would cause both -OH signals to disappear, confirming their assignment as exchangeable protons.

The combination of these five signals—with their specific chemical shifts, integrations, and multiplicities—provides a unique fingerprint that validates the chemical structure of **(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid**.

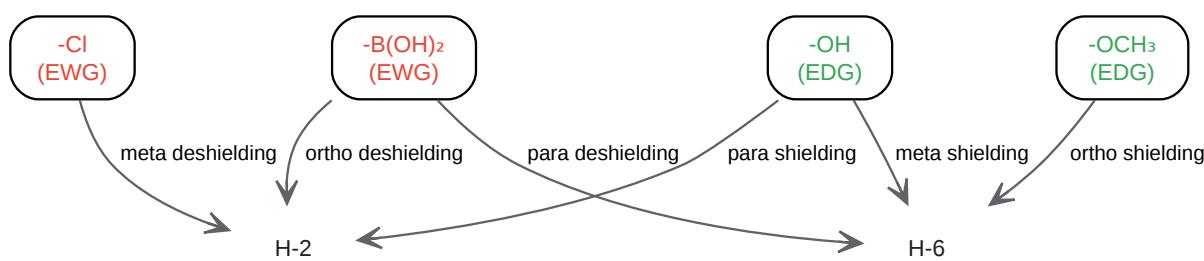
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Figure 3: Electronic Influences on Aromatic Proton Chemical Shifts.

Conclusion

The ^1H NMR spectrum of **(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid** is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for the confident assignment of all proton signals. By following a robust experimental protocol, particularly regarding solvent choice, researchers can obtain high-quality data that unambiguously confirms the identity and purity of this critical synthetic intermediate, thereby ensuring the success of subsequent research and development efforts.

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